1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea is a useful research compound. Its molecular formula is C13H20N2O2S and its molecular weight is 268.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclodextrin Complexation and Molecular Devices
Research has shown the utility of urea-linked cyclodextrin compounds in the formation of binary complexes and their application in creating molecular devices. Cyclodextrin complexes can undergo photoisomerization, indicating potential use in photoresponsive systems. This demonstrates the utility of urea derivatives in the field of molecular engineering and device fabrication (Lock et al., 2004).
Synthesis of Ureas from Carboxylic Acids
Another application involves the synthesis of ureas through the Lossen rearrangement, highlighting a method for converting carboxylic acids to ureas. This process, demonstrated to be mild and efficient, indicates the relevance of urea derivatives in synthetic organic chemistry for producing compounds with potential pharmacological activities (Thalluri et al., 2014).
Inhibition of Physiologically Relevant Enzymes
Urea derivatives have been tested for their inhibition of carbonic anhydrase (CA) isozymes and acetylcholinesterase (AChE), enzymes relevant in various physiological and pathological processes. This research suggests that certain urea compounds could serve as leads for the development of therapeutic agents (Sujayev et al., 2016).
Antimicrobial Activities
Research on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, synthesized from components including urea, demonstrates antimicrobial potential against a range of bacteria. This highlights the role of urea derivatives in the development of new antimicrobial agents and the exploration of structure-activity relationships (Sharma et al., 2004).
Inhibitors of MAP Kinase p38α
N-pyrazole, N'-thiazole urea inhibitors have been designed to target p38α mitogen-activated protein kinase, a critical enzyme in inflammatory processes. This research underscores the importance of urea derivatives in the discovery of inhibitors for key biological targets, potentially leading to the development of novel anti-inflammatory drugs (Getlik et al., 2012).
Properties
IUPAC Name |
1-[2-(5-acetylthiophen-2-yl)ethyl]-3-tert-butylurea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-9(16)11-6-5-10(18-11)7-8-14-12(17)15-13(2,3)4/h5-6H,7-8H2,1-4H3,(H2,14,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MESQJVWWXGTYHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)NC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.